1H-Benzotriazole-5-carbonyl chloride

Physicochemical characterization Purification method development Thermal stability

1H-Benzotriazole-5-carbonyl chloride (CAS 46053-85-4) is a heterocyclic acid chloride with the molecular formula C₇H₄ClN₃O and molecular weight 181.58 g/mol. The compound features a carbonyl chloride substituent at the 5-position of the benzotriazole benzene ring, distinguishing it from the more extensively studied 1-position isomer (benzotriazole-1-carbonyl chloride, CAS 65095-13-8).

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 46053-85-4
Cat. No. B1321543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-5-carbonyl chloride
CAS46053-85-4
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1C(=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11)
InChIKeyCJVLOOASHNOITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-5-carbonyl chloride (CAS 46053-85-4): Procurement-Grade Overview of a Position-Specific Benzotriazole Acid Chloride Building Block


1H-Benzotriazole-5-carbonyl chloride (CAS 46053-85-4) is a heterocyclic acid chloride with the molecular formula C₇H₄ClN₃O and molecular weight 181.58 g/mol . The compound features a carbonyl chloride substituent at the 5-position of the benzotriazole benzene ring, distinguishing it from the more extensively studied 1-position isomer (benzotriazole-1-carbonyl chloride, CAS 65095-13-8) . Predicted physicochemical properties include a density of 1.6 ± 0.1 g/cm³, boiling point of 433.1 ± 18.0 °C at 760 mmHg, and enthalpy of vaporization of 68.9 ± 3.0 kJ/mol . The compound is commercially available at a minimum purity specification of 95% from established suppliers and is classified as non-hazardous for DOT/IATA transport . It serves as a key intermediate for introducing the 1H-benzotriazole-5-carbonyl pharmacophore into bioactive molecules, particularly in autotaxin (ATX) inhibitor programs documented in multiple patent families and Protein Data Bank (PDB) crystal structures [1].

Why 1H-Benzotriazole-5-carbonyl chloride Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


Substituting 1H-benzotriazole-5-carbonyl chloride with benzotriazole-1-carbonyl chloride (CAS 65095-13-8) or N-alkylated derivatives (e.g., 1-methyl, CAS 423768-38-1; 1-isopropyl, CAS 679806-67-8) leads to fundamentally divergent synthetic outcomes and biological recognition profiles. The 1-position isomer reacts with nucleophiles to yield N-acylbenzotriazoles, which function as N-protecting/N-activating groups in peptide chemistry via the Btc (1-benzotriazolylcarbonyl) strategy [1]. In contrast, the 5-position carbonyl chloride installs the benzotriazole moiety as a ring-substituted pharmacophore, enabling critical hydrogen-bonding and π-stacking interactions within enzyme active sites—a binding mode structurally validated across multiple autotaxin-inhibitor co-crystal structures with IC₅₀ values spanning 1 nM to 332 nM [2][3]. N-Alkylation at the triazole N-1 position (as in the 1-methyl and 1-isopropyl analogs) further modulates electrophilicity and steric accessibility of the carbonyl chloride, rendering these compounds unsuitable as drop-in replacements in reaction sequences optimized for the unsubstituted 5-carbonyl chloride [4]. The physicochemical divergence is also substantial: the 5-isomer exhibits a predicted boiling point of 433.1 °C versus 335.9 °C for the 1-isomer, reflecting a ~97 °C difference that impacts distillation-based purification strategies and thermal stability considerations during scale-up .

1H-Benzotriazole-5-carbonyl chloride: Quantified Differentiation Evidence Against Closest Analogs


Boiling Point and Vaporization Enthalpy: 97 °C Separation from the 1-Position Isomer

The predicted boiling point of 1H-benzotriazole-5-carbonyl chloride is 433.1 ± 18.0 °C at 760 mmHg, which is 97.2 °C higher than the 335.9 ± 25.0 °C predicted for benzotriazole-1-carbonyl chloride . The enthalpy of vaporization is correspondingly larger: 68.9 ± 3.0 kJ/mol for the 5-isomer versus 57.9 ± 3.0 kJ/mol for the 1-isomer, an 11.0 kJ/mol difference . These values are computationally predicted by ACD/Labs and should be interpreted as relative rather than absolute indicators; nevertheless, the ~29% higher boiling point and ~19% higher vaporization enthalpy of the 5-isomer are mechanistically consistent with the greater dipole moment expected from the asymmetric placement of the carbonyl chloride on the benzene ring versus the triazole nitrogen.

Physicochemical characterization Purification method development Thermal stability

Autotaxin Inhibitor Pharmacophore: Nanomolar Potency Exclusively Achieved with the 5-Carbonyl Benzotriazole Scaffold

Multiple co-crystal structures deposited in the PDB demonstrate that the 1H-benzotriazole-5-carbonyl moiety engages the autotaxin (ATX) active site through specific hydrogen-bonding and hydrophobic interactions. The 1-position isomer cannot replicate this binding mode because the carbonyl attachment point fundamentally alters the spatial orientation of the benzotriazole ring relative to the catalytic zinc ion and surrounding pocket residues [1]. Across three independent patent families (US10669268, US10849881, US10239876/US10435407), the conserved 5-carbonyl benzotriazole core yields ATX IC₅₀ values spanning 1 nM to 332 nM in a fluorescence quenching assay using MR121-labeled substrate [2][3][4]. Representative examples include: IC₅₀ = 1 nM for compound Example 1.064 in US10849881; IC₅₀ = 5 nM for Example 19.19 in US10669268; IC₅₀ = 34 nM for Example 1 in US10849881; IC₅₀ = 137 nM for the ligand in PDB 7G5C; and IC₅₀ = 332 nM for the ligand in PDB 7G4A [2][3][4][5]. A lead compound from the Hunziker et al. series demonstrated an ATX IC₅₀ of 6 nM with favorable in vivo pharmacokinetics [6].

Autotaxin inhibition Crystal structure Drug discovery LPA signaling

Divergent Acylation Regiochemistry: 5-Carbonyl Produces Ring-Substituted Pharmacophores; 1-Carbonyl Produces N-Acylbenzotriazole Auxiliaries

The synthetic output of 1H-benzotriazole-5-carbonyl chloride is mechanistically distinct from that of benzotriazole-1-carbonyl chloride. The 1-isomer reacts with phosgene or thionyl chloride to yield 1-benzotriazolecarboxylic acid chloride (BtcCl), which serves as an N-protecting and N-activating group for amino acids in peptide synthesis—the Btc strategy [1]. The 5-isomer, by contrast, installs the carbonyl group directly onto the benzene ring, producing compounds where the benzotriazole nucleus remains available for recognition by biological targets while the carbonyl linker connects to diverse amine, alcohol, or thiol nucleophiles. This regiochemical distinction is explicitly leveraged in the synthesis of ATX inhibitors described in patents US10669268 and US10849881, where the 5-carbonyl chloride is coupled to various cyclic secondary amines (piperidines, piperazines, hexahydropyrrolo[3,4-c]pyrroles) to generate the pharmacologically active scaffold [2][3]. The 1-methyl and 1-isopropyl analogs (CAS 423768-38-1 and 679806-67-8) occupy an intermediate space: they share the 5-carbonyl chloride position but bear N-alkyl substitution that alters both the electrophilicity of the acid chloride and the hydrogen-bond donor/acceptor capacity of the triazole ring [4].

Synthetic methodology Acylation Peptide coupling

Procurement-Ready Specifications: 95% Purity, Non-Hazardous Transport, and Commercial Availability Profile

1H-Benzotriazole-5-carbonyl chloride is commercially available with a minimum purity specification of 95% from AKSci (catalog 0586DA), supported by SDS and COA documentation upon request . The compound is classified as non-hazardous for DOT/IATA transport, which reduces shipping restrictions and associated costs compared to many acid chlorides that trigger corrosive or toxic hazard classifications . Long-term storage is specified as 'cool, dry place' . Pricing intelligence from CymitQuimica (2019 reference pricing) indicates 1 g at €506.00, 5 g at €1,738.00, and 250 mg at €265.00 . The 1-methyl analog (CAS 423768-38-1) is also available at 95% purity from BOC Sciences, providing a directly comparable N-substituted alternative for SAR exploration . The N-unsubstituted 5-carbonyl chloride (target compound) retains the acidic triazole NH proton (pKa predicted ~8–9 for the parent benzotriazole), which is a hydrogen-bond donor critical for the ATX binding interactions observed crystallographically—a feature lost upon N-alkylation in the 1-methyl and 1-isopropyl analogs [1].

Procurement Quality specification Supply chain

Divergent Corrosion Inhibition Profile: 1-Carbonyl Chloride Shows Measurable but Subordinate Activity in Copper Protection

A combined dry-lab (DFT) and wet-lab (weight loss, Tafel polarization, EIS) study evaluated three benzotriazole derivatives as corrosion inhibitors for copper in 1.0 M HNO₃ at 25 °C: benzotriazole-1-carboxamide (BCA), 1H-benzotriazole-1-acetonitrile (BAN), and benzotriazole-1-carbonyl chloride (BCC) [1]. The inhibition efficiency ranking was BCA > BAN > BCC, with BCC (the 1-carbonyl chloride isomer) being the least effective of the three [1]. While this study did not include the 5-carbonyl chloride isomer, the results demonstrate structure-dependent adsorption behavior on copper surfaces governed by HOMO energy, Mulliken charges, and Fukui indices [1]. The 5-carbonyl chloride, with its distinct electronic structure arising from the different attachment point of the electron-withdrawing carbonyl chloride group, is predicted to exhibit a different chemisorption profile on metal surfaces compared to the 1-isomer, although direct comparative experimental data for the 5-isomer in corrosion applications are not available in the open literature.

Corrosion inhibition Copper protection DFT

Procurement-Driven Application Scenarios for 1H-Benzotriazole-5-carbonyl chloride Based on Verified Differentiation Evidence


Autotaxin (ATX) Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry programs targeting the ATX-LPA signaling axis for autoimmune, fibrotic, or oncology indications should procure 1H-benzotriazole-5-carbonyl chloride as the key building block for introducing the validated 5-carbonyl benzotriazole pharmacophore. Multiple co-crystal structures (PDB 5S9N, 7G5C, 7G5S, 7G4A) confirm specific hydrogen-bonding and hydrophobic interactions of this moiety within the ATX active site, and patent-derived SAR demonstrates IC₅₀ values from 1 nM to 332 nM across diverse chemotypes that conserve this core fragment [1][2]. The 1-position isomer cannot deliver the same binding geometry and is absent from all ATX patent and structural biology entries. The free triazole NH of the unsubstituted 5-carbonyl chloride is structurally essential for the hydrogen-bond interaction observed crystallographically with the catalytic zinc-coordinating water network, making N-alkylated analogs unsuitable for this application [1].

Ring-Substituted Benzotriazole Pharmacophore Installation in Kinase and Enzyme Inhibitor Libraries

Beyond ATX, the 5-carbonyl chloride enables the synthesis of benzotriazole-5-carboxamide derivatives for screening against other targets where the benzotriazole ring functions as a hydrogen-bonding and π-stacking recognition element. The DDR1 kinase inhibitor data (IC₅₀ = 8.86 µM) reported in patents US10239876/US10435407 demonstrates that the 5-carbonyl benzotriazole scaffold is amenable to target hopping beyond ATX [3]. Procurement of the 5-isomer rather than the 1-isomer ensures that the benzotriazole nucleus is presented as a ring substituent accessible for intermolecular interactions, rather than being consumed as an N-acyl activating group that is ultimately cleaved during synthesis.

High-Temperature Amidation and Esterification Reaction Sequences Requiring Elevated Boiling Point Acid Chlorides

The predicted boiling point of 433.1 °C for the 5-carbonyl chloride is 97 °C higher than that of the 1-position isomer . For synthetic protocols requiring prolonged heating, solvent reflux at elevated temperatures, or distillation-based purification, the higher boiling point and greater thermal stability of the 5-isomer provide a wider operational temperature window. This is particularly relevant for scale-up processes where thermal decomposition of the acid chloride must be avoided and where solvent removal by distillation is employed.

Photoactivated DNA Cleaving Agent and Benzotriazole-5-carboxylate Research

The 5-carbonyl chloride serves as the direct precursor to benzotriazole-5-carboxylate esters, which have been investigated as photoactivated DNA cleaving agents . The 5-position attachment ensures that the benzotriazole chromophore remains conjugated with the carboxylate functionality for efficient photoinduced electron transfer. The 1-isomer, by contrast, would place the ester linkage on the triazole nitrogen, disrupting the conjugation pathway required for photochemical activity. Researchers developing photoactivatable probes should procure the 5-carbonyl chloride to access the correct regioisomeric series.

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